molecular formula C12H20O2 B12794373 Ethyl trans-chrysanthemate CAS No. 41641-25-2

Ethyl trans-chrysanthemate

Cat. No.: B12794373
CAS No.: 41641-25-2
M. Wt: 196.29 g/mol
InChI Key: VIMXTGUGWLAOFZ-ZJUUUORDSA-N
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Description

Ethyl trans-chrysanthemate is an organic compound with the molecular formula C12H20O2. It is an ester derived from chrysanthemic acid and ethanol. This compound is known for its role in the synthesis of pyrethroid insecticides, which are widely used in agriculture and household pest control due to their effectiveness and low toxicity to mammals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl trans-chrysanthemate can be synthesized through the esterification of chrysanthemic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-chrysanthemate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Ethyl trans-chrysanthemate exerts its effects primarily through its role as a precursor to pyrethroid insecticides. Pyrethroids act on the nervous systems of insects by binding to voltage-gated sodium channels, leading to prolonged depolarization and paralysis of the insect. This mechanism makes pyrethroids highly effective insecticides .

Comparison with Similar Compounds

Ethyl trans-chrysanthemate is similar to other chrysanthemate esters, such as methyl chrysanthemate and isobutyl chrysanthemate. it is unique in its specific ester group, which influences its physical and chemical properties. Compared to its analogs, this compound is often preferred for its balance of effectiveness and safety in insecticide formulations .

Similar Compounds

Properties

CAS No.

41641-25-2

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3/t9-,10+/m1/s1

InChI Key

VIMXTGUGWLAOFZ-ZJUUUORDSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](C1(C)C)C=C(C)C

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C=C(C)C

Origin of Product

United States

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